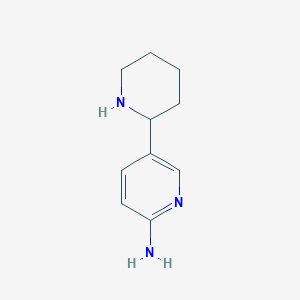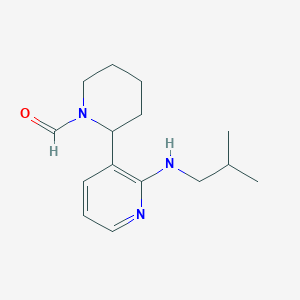![molecular formula C8H5ClN2O2S B11817160 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid](/img/structure/B11817160.png)
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones to form the imidazo[2,1-b]thiazole core.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .
化学反応の分析
Types of Reactions
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine, nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. It may also inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the core structure and exhibit similar biological activities.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazolo[3,2-a]benzimidazoles: These compounds also possess significant pharmacological activities.
Uniqueness
3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)-acrylic acid is unique due to the presence of the chlorine atom and the acrylic acid moiety, which enhance its reactivity and potential for functionalization. This makes it a valuable compound for developing new drugs and industrial chemicals .
特性
分子式 |
C8H5ClN2O2S |
|---|---|
分子量 |
228.66 g/mol |
IUPAC名 |
3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-5(1-2-6(12)13)11-3-4-14-8(11)10-7/h1-4H,(H,12,13) |
InChIキー |
ZBYRHXXVGNUDRH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=NC(=C(N21)C=CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(4-Ethylphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11817115.png)

![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11817129.png)





![1-[3-(4-carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11817164.png)
